molecular formula C9H8ClNO B1592264 5-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 72995-15-4

5-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1592264
CAS RN: 72995-15-4
M. Wt: 181.62 g/mol
InChI Key: NJZVTNYJNDWQND-UHFFFAOYSA-N
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Description

5-chloro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. It is a heterocyclic compound that has been the subject of extensive research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemistry

  • Radical Cyclization Reactions : 3,4-Dihydroquinolin-2-ones are significant in pharmaceuticals. The radical cyclization reactions yielding 3,4-dihydroquinolin-2-one derivatives are limited. A tandem reaction combining radical and ionic processes presents an efficient synthetic strategy for these compounds from simple precursors under neutral conditions (Wang Zhou, L. Zhang, & N. Jiao, 2009).

  • Preparation of Enantiomerically Pure Derivatives : Enantiomerically pure benzothiazines can be used to produce a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, indicating its potential in biological and pharmacological research (M. Harmata & Xuechuan Hong, 2007).

  • Antioxidants in Lubricating Greases : Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as antioxidants in lubricating greases, showing their potential in industrial applications (Modather F. Hussein, M. Ismail, & R. El-Adly, 2016).

Optical and Thermal Applications

  • IR-Polarizing Film Development : Studies have focused on a new substance with strong absorption in the near IR region, based on 3,4-dihydroquinolin-2(1H)-one, for the development of thermostable polarizer films. These films can be used in various technologies such as laser technologies and electrical signal sensors (S. Shahab et al., 2016).

Biological and Pharmacological Research

  • Tubulin-Polymerization Inhibitors : Some derivatives of 3,4-dihydroquinolin-2(1H)-one have been found to inhibit tubulin polymerization, indicating potential use in cancer treatment [(Xiao-Feng Wang et al., 2014)](https://consensus.app/papers/optimization-4ncycloaminophenylquinazolines-novel-wang/f579c870a40a541c993bdb955df5083e/?utm_source=chatgpt).
  • Catalysis in Organic Synthesis : The 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane system acts as an efficient catalyst for synthesizing 3,4-dihydroquinolin-2(1H)-ones, highlighting its significance in organic synthesis (H. Kefayati, F. Asghari, & Raheleh Khanjanian, 2012).

  • Chemosensor for Cadmium Detection : A derivative of 5-chloro-8-methoxyquinoline was found to selectively respond to Cd2+ ions, indicating its potential as a chemosensor in environmental monitoring (L. Prodi et al., 2001).

  • Photoredox Synthesis : A photoredox one-pot strategy has been developed for accessing 3,4-dihydroquinolin-2(1H)-ones. This method is efficient and compatible with various substrates, highlighting its utility in pharmaceutical and biological chemistry (Jianxin Shou et al., 2022).

  • Antiradical Properties : Synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones exhibit antiradical activity, relevant in the development of antioxidant agents (I. Mieriņa, A. Stikute, & M. Jure, 2014).

  • Antimicrobial Agent : A novel 4-chloro-8-methoxyquinoline-2(1H)-one compound was synthesized and found to have antimicrobial activity, also showing potential as an inhibitor of DNA gyrase and lanosterol 14 α-demethylase (S. Murugavel et al., 2017).

properties

IUPAC Name

5-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVTNYJNDWQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597529
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3,4-dihydroquinolin-2(1H)-one

CAS RN

72995-15-4
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-chloro-2-iodoaniline (143-3; 1.1 g, 0.0043 mol), AIBN (0.282 g, 0.0017 mol), tributyl tinhydride (1.8 g, 0.0064 mol) in dimethyl sulphoxide (10 mL) was added ethylacrylate (1.7 g, 0.173 mol) portion wise at 0° C. Reaction mixture was allowed to stir at 120° C. for 12 h. The reaction mixture was diluted with ice cold water (150 mL) and extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.159-7.119 (t, J=7.6 Hz, 1H), 7.021-7.002 (d, J=7.6 Hz, 1H), 6.819-6.800 (d, J=7.6 Hz, 1H), 2.941-2.651 (t, J=8 Hz, 4H). MS (M+1): 181.8.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.282 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

45 g of 5-amino-3,4-dihydrocarbostyril was suspended in 250 ml of a 15% hydrochloric acid and 250 ml of water having dissolved therein 20 g of sodium nitrite was added dropwise to the mixture followed by stirring at room temperature for 1 hour. The resulting solution was added dropwise to a solution prepared by dissolving 41.2 g of cuprous chloride in 120 ml of concentrated hydrochloric acid at room temperature while stirring. After completion of the addition, the mixture was heated on a water bath at 50° to 60° C. for 1 hour while stirring. After allowing the mixture to cool to precipitate crystals, they were collected by filtration and washed with water. The wet crystals were dissolved in chloroform and insoluble materials were removed by filtration. The residue was dried over anhydrous sodium sulfate. After removal of the solvent the residue was dissolved with heating and the solution was treated with activated carbon while hot. The ethanolic solution thus-treated was concentrated under reduced pressure. Recrystallization of the concentrate from ethanol gave 31.5 g of 5-chloro-3,4-dihydrocarbostyril having a melting point of 193° to 194° C.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
41.2 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3,4-dihydroquinolin-2(1H)-one
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5-chloro-3,4-dihydroquinolin-2(1H)-one
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
X Tian, X Li, S Duan, Y Du, T Liu, Y Fang… - Advanced Synthesis …, 2021 - Wiley Online Library
Benzofused lactams, especially indolin‐2‐one and dihydroquinolin‐2‐one are popular structural motives in durgs and natural products. Herein, we developed a room temperature and …
Number of citations: 13 onlinelibrary.wiley.com
H Cao, G Zhu, L Sun, G Chen, X Ma, X Luo… - European Journal of …, 2019 - Elsevier
Isocitrate dehydrogenase 1 (IDH1), which catalyzes the conversion of isocitrate to α-ketoglutarate, is one of key enzymes in the tricarboxylic acid cycle (TCA). Hotspot mutation at Arg …
Number of citations: 9 www.sciencedirect.com

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